molecular formula C26H24O13 B1263125 hyemaloside B

hyemaloside B

Cat. No. B1263125
M. Wt: 544.5 g/mol
InChI Key: LIANLIDDEFJTSX-XZWSAFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hyemaloside B is a natural product found in Eugenia hyemalis with data available.

Scientific Research Applications

HIV-1 Ribonuclease H Inhibition

Hyemalosides, a group of compounds including Hyemaloside B, have been studied for their potential to inhibit HIV-1 RNase H. One study found that certain hyemalosides inhibited HIV-1 RNase H in vitro, although they did not inhibit the cytopathic effect of HIV-1 infection in a cell viability assay (Bokesch et al., 2008).

Antiproliferative and Apoptotic Effects

Equisetum hyemale, a plant containing hyemalosides, has been researched for its anti-proliferative effects and mechanisms of inducing cell apoptosis. Studies on murine leukemia L1210 cells showed that E. hyemale extract could inhibit cell proliferation by inducing G2/M arrest and apoptosis (Li et al., 2012).

Necrosis and Apoptosis in HL-60 Cells

Research on HL-60 cells treated to induce necrosis or apoptosis revealed distinct patterns of degradation for the enzyme poly(ADP-ribose) polymerase (PARP). This study provided insights into the necrotic degradation of PARP, which could be useful in understanding the cellular mechanisms affected by compounds like hyemalosides (Shah et al., 1996).

Hepatitis B Virus Research

Studies on chronic hepatitis B virus (HBV) infection have investigated various therapeutic approaches. Hyemaloside B, as part of broader research on antiviral compounds, could be relevant in the context of finding cures or managing HBV. One study outlined a global scientific strategy for curing hepatitis B, emphasizing the need for research on interventional strategies and the stimulation of HBV-specific host immune responses (Revill et al., 2019).

Gastroprotective Activity

Equisetum hyemale, also containing hyemaloside B, was studied for its gastroprotective activity in experimental gastric ulcer rat models. The study supported the traditional use of E. hyemale in treating stomach pain, highlighting its potential in decreasing oxidative damage and promoting the formation of a mucus layer in the stomach (Naghmana & Mushtaq, 2021).

properties

Product Name

hyemaloside B

Molecular Formula

C26H24O13

Molecular Weight

544.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]-2-(4-hydroxyphenoxy)oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C26H24O13/c27-14-3-1-12(2-4-14)24(34)36-11-19-21(32)22(33)23(26(38-19)37-16-7-5-15(28)6-8-16)39-25(35)13-9-17(29)20(31)18(30)10-13/h1-10,19,21-23,26-33H,11H2/t19-,21-,22+,23-,26-/m1/s1

InChI Key

LIANLIDDEFJTSX-XZWSAFPPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O

synonyms

hyemaloside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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